(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione
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Overview
Description
The compound (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione is a complex organic molecule with a unique spiro structure This compound is characterized by its multiple chiral centers and its spiro connection between a cyclopenta[a]phenanthrene and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent spiro connection to the furan ring. Common synthetic routes may involve:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Spiro Connection to Furan Ring: This step often involves the use of specific reagents and catalysts to form the spiro linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
The compound (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione has several scientific research applications:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.
Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
- (2’R,3S,8R,9S,10R,13S,14S)-10,13-dimethyl-5’,7-dioxo-1,2,3,4,4’,5’,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3-yl acetate .
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-{(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]-2-hexanyl} .
Uniqueness
The uniqueness of (2’R,10R,13S)-10,13-dimethyl-1,8,10,12,13,14,15,16-octahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione lies in its specific stereochemistry and spiro structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H26O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(10R,13S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16?,18?,20-,21-,22+/m0/s1 |
InChI Key |
MCNZISFQKMPWRJ-TWLXKFCOSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2=CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
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